molecular formula C17H25N3O4 B2637415 N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953171-57-8

N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2637415
CAS No.: 953171-57-8
M. Wt: 335.404
InChI Key: WCSFAUVBMUAXOP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a chemical compound of interest in scientific research. The 1-methylpiperidin-4-yl group present in its structure is a notable feature in medicinal chemistry and is found in compounds targeting various central nervous system (CNS) receptors . For instance, similar structural motifs are investigated for their potential as 5-HT2A receptor inverse agonists, which are relevant in the study of psychiatric and neurological conditions . The dimethoxyphenyl moiety is another key structural element often associated with compounds that interact with neurotransmitter systems . Researchers may explore this molecule as a potential building block in organic synthesis or as a tool compound in pharmacological studies to understand complex biological pathways. This product is exclusively intended for research purposes and is not designed for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-20-8-6-12(7-9-20)11-18-16(21)17(22)19-14-5-4-13(23-2)10-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSFAUVBMUAXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the reaction of the ethanediamide intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions.

    Attachment of the 1-Methylpiperidin-4-yl Group: The final step involves the alkylation of the intermediate with 1-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may have implications in the treatment of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

Case Study :
A study published in the British Journal of Pharmacology highlighted the role of similar compounds in modulating G protein-coupled receptors (GPCRs), which are pivotal in neuropharmacology . The compound's ability to influence these receptors could lead to advancements in treating conditions like schizophrenia and Parkinson's disease .

Anticancer Activity

The compound has shown promise as an anticancer agent. Research on heterocyclic compounds indicates that modifications of similar structures can enhance their efficacy against various cancer types.

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound ALung CancerInhibition of cell proliferation
Compound BBreast CancerInduction of apoptosis
N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamideSolid TumorsTargeting specific signaling pathways

Cognitive Enhancement

The compound's potential effects on learning and memory have been investigated, particularly in the context of cognitive decline associated with aging or neurodegenerative diseases.

Research Findings :
Studies suggest that compounds with similar structures can enhance synaptic plasticity and cognitive function. For example, a study on phosphodiesterase inhibitors indicated that they could improve memory retention and learning capabilities .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that modify precursor compounds into the desired structure.

Synthesis Overview :

  • Starting Materials : The synthesis begins with 2,4-dimethoxybenzaldehyde.
  • Reactions : Key reactions include acylation and amination to introduce the piperidine moiety.
  • Yield and Purity : The final product is purified through crystallization to achieve high purity levels suitable for biological testing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-dimethoxyphenyl group and the piperidine moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Cores

The compound shares structural similarities with 4-anilidopiperidine derivatives , such as N-phenyl-N-(piperidin-4-ylmethyl)propionamide (). These derivatives are opioid receptor ligands, where the piperidine core and aromatic substituents dictate µ-opioid receptor (MOR) affinity and selectivity. Key differences include:

  • Linker Group: The ethanediamide linker in the target compound replaces the propionamide group in 4-anilidopiperidines.

Piperidine-Based Opioid Derivatives

Compared to W-18 and fentanyl (), the target compound lacks the sulfonamide or phenethyl groups critical for high-affinity opioid binding. For example:

  • W-18 : Features a 4-nitrophenylethyl-piperidylidene-sulfonamide structure, enabling strong hydrophobic interactions with MOR.
  • Fentanyl: Utilizes a phenethyl-4-piperidinyl group and N-phenylpropanamide for rapid CNS penetration. The target compound’s dimethoxyaryl group may shift activity toward non-opioid receptors, such as serotonin or sigma receptors, though this requires experimental validation .

Ethanediamide Flavoring Agents

lists N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (ID 745047-53-4) as a flavoring agent. The target compound replaces the pyridinylethyl group with a methylpiperidinylmethyl moiety, which could enhance bitterness or umami profiles due to the basic piperidine nitrogen. However, the 1-methyl group may reduce volatility, limiting its utility in flavor applications .

Pharmacological Profiles

Compound Core Structure Key Functional Groups Potential Activity Evidence ID
Target Compound Ethanediamide 2,4-Dimethoxyphenyl, 1-methylpiperidine Opioid/sigma receptor modulation [1, 3, 7]
N-Phenyl-N-(piperidin-4-yl)propionamide Propionamide Phenyl, piperidine µ-opioid receptor agonist [1, 2]
W-18 Sulfonamide Nitrophenylethyl, piperidylidene High-affinity opioid agonist [3]
Flavoring Agent (745047-53-4) Ethanediamide 2,4-Dimethoxyphenyl, pyridinylethyl Flavor enhancement [7]

Key Research Findings and Implications

  • Opioid Receptor Selectivity : The 1-methylpiperidinyl group may confer weaker MOR binding than 4-anilidopiperidines due to reduced hydrophobic bulk. However, its tertiary amine could enhance interactions with κ-opioid receptors (KOR) or sigma-1 receptors .
  • Metabolic Stability: The 2,4-dimethoxy groups may slow hepatic degradation compared to non-substituted aryl analogs, extending half-life .

Biological Activity

N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H30N2O4
  • Molecular Weight : 374.48 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C(=O)N[C@@H]1CCCN(C)C1)C2=CC(=C(C=C2)OC)OC

The compound features a piperidine ring which is known for its diverse biological properties, including analgesic and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing pathways related to:

  • Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is crucial in the treatment of disorders such as Parkinson's disease and schizophrenia.
  • Serotonergic Activity : By modulating serotonin receptors, it may exhibit antidepressant effects.
  • Cholinergic Activity : Its influence on acetylcholine pathways suggests potential cognitive-enhancing properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes and receptors:

  • Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase activity, which plays a role in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), enhancing neuronal signaling and potentially improving cognitive functions .

In Vivo Studies

In vivo studies have indicated various therapeutic potentials:

  • Neuroprotective Effects : Animal models have shown that the compound can protect against neurodegeneration induced by toxins, suggesting its potential use in neurodegenerative diseases .
  • Analgesic Properties : Behavioral assays in rodents indicate that it may possess analgesic properties comparable to standard analgesics like morphine, without the associated side effects .

Case Studies

Several case studies have explored the efficacy of this compound in specific conditions:

  • Parkinson’s Disease Model :
    • A study involving mice with induced Parkinson's disease demonstrated that treatment with this compound resulted in improved motor functions and reduced neuroinflammation .
  • Depression Models :
    • In a model of depression induced by chronic stress, administration of the compound led to significant reductions in depressive-like behaviors. The results suggested an enhancement in serotonergic transmission .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightPrimary ActivityNotes
This compound374.48 g/molNeuroprotective, AnalgesicSignificant phosphodiesterase inhibition
N-(3-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide392.48 g/molAntidepressantEnhanced serotonergic activity
N-(4-methoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide388.48 g/molCognitive enhancerModulates cholinergic pathways

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide?

The synthesis typically involves multi-step protocols:

  • Intermediate Formation : The 2,4-dimethoxyphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution under acidic conditions .
  • Piperidinyl Group Attachment : The 1-methylpiperidin-4-ylmethyl moiety is synthesized through reductive amination of 1-methylpiperidin-4-amine with aldehydes or ketones, using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) .
  • Final Amidation : Coupling the intermediates via amidation reactions (e.g., using propionyl chloride or carbodiimide-based coupling agents) under basic conditions (e.g., triethylamine) .
  • Purification : Trituration with diethyl ether or column chromatography is employed to achieve ≥95% purity .

Q. How is the structural integrity of this compound validated?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), piperidinyl (δ ~2.5–3.5 ppm), and amide (δ ~7.5–8.5 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 403.212) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency .

Q. What are the key physicochemical properties relevant to experimental design?

Property Value/Description Reference
Appearance White crystalline solid
Solubility Soluble in DMSO, DMF; sparingly in H₂O
UV-Vis λmax ~255–265 nm (aromatic π→π* transition)
Stability Stable at −20°C for ≥5 years

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) may explain divergent IC₅₀ values. Standardize protocols using reference inhibitors .
  • Purity Verification : Conflicting results may arise from impurities (>2%). Use HPLC (≥98% purity) and control batches for reproducibility .
  • Metabolite Interference : Screen for metabolites (e.g., oxidized sulfanyl groups) via LC-MS to rule out off-target effects .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to G-protein-coupled receptors (GPCRs) or kinases. The piperidinyl group often engages in hydrophobic interactions with receptor pockets .
  • Density Functional Theory (DFT) : Calculate charge distribution and dipole moments to predict reactivity at the ethanediamide linkage .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes (e.g., RMSD <2 Å) .

Q. How can synthetic byproducts be minimized during scale-up?

  • Optimized Reaction Conditions :
    • Use high-throughput screening (HTS) to identify ideal temperatures (e.g., 60–80°C for amidation) and solvent systems (e.g., DMF/THF 3:1) .
    • Employ flow chemistry for precise control of residence time and reagent ratios .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl intermediates .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization

Step Reagents/Conditions Yield Reference
Piperidinyl intermediateNaBH(OAc)₃, DCE, 12 h, RT68–75%
Final amidationPropionyl chloride, Et₃N, 0°C→RT61–63%

Q. Table 2. Common Analytical Techniques

Technique Application Key Data
¹H NMR (400 MHz, DMSO-d6)Confirm methoxy and amide groupsδ 3.8 (s, 6H, OCH₃), δ 8.1 (s, 2H, CONH)
HRMS (ESI-TOF)Molecular ion validationm/z 403.212 ([M+H]⁺, calc. 403.210)

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